8-(3-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
8-(3-Chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. This structure is characterized by two nitrogen atoms at positions 4 and 8, an oxygen atom in the spiro ring, and substituents at these positions: a 3-chlorobenzoyl group at position 8 and a 4-methylbenzenesulfonyl (tosyl) group at position 2. Such spirocyclic systems are of interest in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-16-5-7-19(8-6-16)29(26,27)24-13-14-28-21(24)9-11-23(12-10-21)20(25)17-3-2-4-18(22)15-17/h2-8,15H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRPQAKQXZQZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and a diamine under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 3-chlorobenzoyl chloride and an appropriate Lewis acid catalyst.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(3-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the benzoyl group to a benzyl alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
8-(3-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-(3-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of both electron-withdrawing and electron-donating groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane ()
- Molecular Formula : C₁₅H₂₂N₂O₆S₂
- Key Features :
- Position 4: 4-methoxyphenylsulfonyl (electron-donating methoxy group).
- Position 8: Methylsulfonyl (polar, strong electron-withdrawing group).
- Implications : The methoxy group increases solubility compared to the target compound’s tosyl group, while the methylsulfonyl group may enhance metabolic stability but reduce membrane permeability due to higher polarity .
8-(2,5-Dimethylbenzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane ()
- Molecular Formula : C₂₂H₂₈N₂O₅S₂
- Key Features :
- Position 4 and 8: Both substituted with sulfonyl groups (4-methylbenzenesulfonyl and 2,5-dimethylbenzenesulfonyl).
- Implications: Dual sulfonyl groups increase molecular weight (464.598 g/mol vs. The dimethyl substitution may alter π-π stacking interactions compared to the target’s 3-chlorobenzoyl .
4-(4-Chloro-2-fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid ()
- Molecular Formula : C₁₈H₂₀ClFN₂O₄
- Key Features :
- Position 4: 4-chloro-2-fluorobenzoyl (halogenated aromatic group).
- Position 3: Carboxylic acid (ionizable, enhances solubility).
- The chloro and fluoro substituents may enhance target selectivity in enzyme inhibition .
Functional Group Additions and Modifications
8-Methyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid ()
- Molecular Formula : C₁₇H₂₂N₂O₄
- Key Features :
- Position 4: 3-methylbenzoyl (electron-donating methyl group).
- Position 3: Carboxylic acid.
- The carboxylic acid moiety supports salt formation for improved bioavailability .
[8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-thiophen-2-ylmethanone ()
- Molecular Formula : C₁₈H₁₇ClF₃N₃O₂S
- Key Features :
- Position 8: 3-chloro-5-(trifluoromethyl)pyridinyl (electron-deficient heterocycle).
- Position 4: Thiophene carbonyl (sulfur-containing aromatic group).
- Implications : The trifluoromethyl group enhances metabolic resistance and lipophilicity, while the thiophene may engage in unique sulfur-mediated interactions absent in the target compound .
Comparative Data Table
*Estimated based on structural similarity to and .
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing substituents (e.g., 3-chloro, trifluoromethyl) exhibit improved binding to targets requiring polarized interactions, such as kinase active sites. In contrast, electron-donating groups (e.g., methoxy) favor solubility but may reduce affinity .
- Carboxylic Acid Functionalization : The addition of carboxylic acids (Evidences 7–8) enhances aqueous solubility and facilitates salt formation, critical for oral bioavailability. However, this may limit central nervous system activity due to ionization at physiological pH .
- Their higher molecular weight may also affect pharmacokinetic profiles .
Biological Activity
8-(3-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure, which integrates both nitrogen and oxygen heteroatoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 459.5154 g/mol. The structural features include:
- Spirocyclic Framework : Consists of a diazaspiro arrangement that may enhance interaction with biological targets.
- Functional Groups : Contains both electron-withdrawing (chlorobenzoyl) and electron-donating (sulfonyl) groups, which may influence its pharmacological properties.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various molecular targets such as enzymes or receptors in biological systems. The presence of diverse functional groups suggests that the compound may modulate specific signaling pathways, potentially leading to therapeutic effects.
Potential Activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.
- Anti-inflammatory Effects : The sulfonyl group may contribute to anti-inflammatory properties by modulating immune responses.
- Anticancer Properties : Spirocyclic compounds are often explored for their ability to inhibit cancer cell proliferation.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with related compounds can provide insights into its biological activity.
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 8-propyl-1-oxa-4,8-diazaspiro[4.5]decane | Propyl group instead of chlorobenzoyl | Different biological activity due to alkyl substitution |
| 6,10-Dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]decan | Contains sulfur instead of nitrogen | Distinct reactivity patterns due to sulfur presence |
| 2-Cyanopyridine | Pyridine ring with cyano group | Known for utility in synthetic organic chemistry |
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research highlights the potential of spirocyclic compounds in pharmacology:
- Muscarinic Receptor Modulation : Research on similar diazaspiro compounds indicates their ability to interact with muscarinic receptors (M1 and M2), suggesting applications in treating cognitive disorders.
- Antihypertensive Activity : Compounds sharing the diazaspiro framework have demonstrated antihypertensive effects through adrenergic receptor antagonism.
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Spiro Core Formation | Ethanol, glacial acetic acid, reflux | 60–75 | |
| Tosylation | DCM, TEA, 0°C | 80–85 |
Basic Question: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for confirming substituent positions and spirocyclic conformation. 2D NMR (e.g., COSY, NOESY) resolves stereochemical ambiguities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELXL software refines crystal structures to determine bond angles and torsional strain in the spiro system .
Advanced Question: How can conformational analysis of the spirocyclic core inform pharmacological activity?
Methodological Answer:
- X-ray Diffraction : Resolves spatial arrangement of the 1-oxa-4,8-diazaspiro[4.5]decane core, identifying constraints that influence receptor binding .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins by simulating ligand-receptor binding conformations .
- Dynamic Studies : Molecular dynamics (MD) simulations assess flexibility of the spiro system under physiological conditions .
Advanced Question: How to design structure-activity relationship (SAR) studies for analogs of this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 3-chlorobenzoyl with 4-fluorobenzoyl) and evaluate bioactivity .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cell-based models (e.g., cancer cell lines) to correlate structural changes with potency .
- Data Analysis : Use IC50 values and computational QSAR models to identify critical substituents .
Advanced Question: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis to rule out impurities as confounding factors .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line, incubation time) to isolate variables .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological discrepancies .
Advanced Question: What strategies identify pharmacological targets for this compound?
Methodological Answer:
- Binding Assays : Use radiolabeled compound in competitive displacement assays against known receptor libraries .
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies proteins interacting with the compound in cellular lysates .
- Gene Knockdown : CRISPR/Cas9 screening in disease models (e.g., cancer) to pinpoint target pathways .
Advanced Question: How to evaluate ADME properties for preclinical development?
Methodological Answer:
- Absorption : Caco-2 cell monolayer assays predict intestinal permeability .
- Metabolism : Liver microsome assays identify cytochrome P450-mediated degradation pathways .
- Excretion : Radiolabeled compound tracking in rodent models quantifies renal vs. hepatic clearance .
Advanced Question: What methodologies assess environmental impact and degradation pathways?
Methodological Answer:
- Biodegradation Assays : OECD 301D test evaluates mineralization in aqueous systems .
- Ecotoxicity Studies : Daphnia magna or algal growth inhibition tests determine LC50/EC50 values .
- Computational Models : EPI Suite predicts persistence and bioaccumulation potential based on physicochemical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
